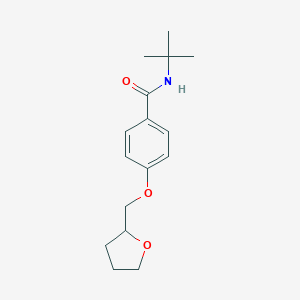![molecular formula C19H22N2O4 B250499 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, addiction, and pain management. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, as well as potential anti-addictive effects in animal models of cocaine and opioid addiction. Additionally, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have analgesic effects in animal models of pain.
Mecanismo De Acción
The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide is not fully understood, but it is thought to involve modulation of the endocannabinoid system. Specifically, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide increases the levels of endocannabinoids in the brain, which may contribute to its neuroprotective, anti-addictive, and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide for lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied in animal models, which means that there is a wealth of data available on its effects and potential therapeutic applications. However, one limitation of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses about its effects.
Direcciones Futuras
There are several potential future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide. One area of research could be to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, with the goal of developing it as a potential therapeutic agent for these conditions. Another area of research could be to investigate its potential anti-addictive effects in human clinical trials, with the goal of developing it as a treatment for addiction. Additionally, further research could be done to elucidate the mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide, which could lead to a better understanding of its effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide involves several steps, including the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyacetophenone, which is then reacted with propylamine to form N-propyl-2-methoxyacetophenone. This compound is then reacted with phosgene to form N-propyl-2-methoxyacetophenone chloroformate, which is then reacted with 2-(2-methoxyphenoxy)acetic acid to form 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-20-19(23)14-8-10-15(11-9-14)21-18(22)13-25-17-7-5-4-6-16(17)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
BEZCAJVEBLXYPN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
SMILES canónico |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)


![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)